5,6-Dichloro-1H-indole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

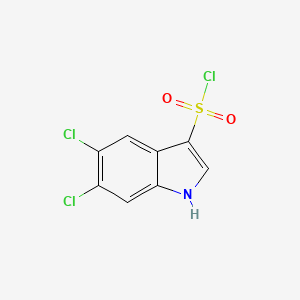

5,6-Dichloro-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 5th and 6th positions, and a sulfonyl chloride group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. This ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dichloro-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic substitution: The indole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.

Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are commonly used.

Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under basic conditions or in the presence of a catalyst.

Major Products Formed

Electrophilic substitution: Products include halogenated or nitrated indole derivatives.

Nucleophilic substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

Antiviral Activity

Recent studies have highlighted the potential of 5,6-Dichloro-1H-indole-3-sulfonyl chloride as an inhibitor of viral proteases. For instance, it has shown promising results against SARS-CoV-2 protease, suggesting its utility in developing antiviral agents for treating COVID-19. The compound's structural modifications have been investigated to enhance its inhibitory potency against viral enzymes .

Case Study: Inhibition of SARS-CoV Protease

A study demonstrated that derivatives of sulfonyl chloride compounds exhibited significant inhibitory activity against the SARS-CoV 3CL protease. The structure-activity relationship (SAR) indicated that specific substitutions at the indole ring could enhance antiviral efficacy. The most effective derivatives had IC50 values below 5 μM, showcasing the compound's potential in antiviral drug development .

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis, particularly for the introduction of sulfonyl groups into various substrates. It is utilized in the preparation of sulfonamide derivatives, which are crucial in pharmaceutical chemistry.

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Sulfonation | Aromatic amines | Sulfonamide derivatives | 85 |

| Chlorination | Indoles | Chlorinated indole derivatives | 90 |

| Coupling | Phenols | Sulfonyl phenols | 75 |

This table summarizes the effectiveness of this compound in various synthetic transformations.

Medicinal Chemistry

Development of Anticancer Agents

The compound has been explored for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For example, modifications to the sulfonyl group have been linked to increased cytotoxicity against tumor cell lines .

Case Study: Anticancer Activity

In a comparative study, several sulfonamide derivatives were synthesized using this compound as a precursor. The most active compounds exhibited IC50 values ranging from 1 to 10 μM against various cancer cell lines, demonstrating significant potential for further development as anticancer agents .

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amino acids in proteins, leading to the modification or inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1H-indole-3-sulfonyl chloride

- 6-Chloro-1H-indole-3-sulfonyl chloride

- 1H-indole-3-sulfonyl chloride

Uniqueness

5,6-Dichloro-1H-indole-3-sulfonyl chloride is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The dual chlorination can enhance its electrophilic nature, making it more reactive in substitution reactions compared to its mono-chlorinated counterparts .

Actividad Biológica

5,6-Dichloro-1H-indole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the indole family, which is known for its wide range of biological activities. Indoles and their derivatives have been reported to exhibit various pharmacological effects, including anticancer, antibacterial, antifungal, and antiviral activities. The sulfonyl chloride functional group enhances the reactivity of the compound, making it a valuable scaffold for further modifications.

1. Anticancer Activity

Research has shown that indole derivatives can exhibit potent anticancer effects. For instance, compounds related to this compound have demonstrated cytotoxicity against several cancer cell lines. A study indicated that modifications at specific positions on the indole ring significantly influence the anticancer potency of these compounds. The presence of the sulfonyl group is crucial for enhancing the interaction with biological targets involved in cancer progression .

2. Antiviral Properties

The antiviral potential of indole derivatives has been explored extensively. Specifically, compounds similar to this compound have been tested against various viruses, including influenza and SARS-CoV. In vitro studies revealed that these compounds can inhibit viral replication effectively by interfering with viral entry and replication processes .

3. Antibacterial and Antifungal Activities

Indole derivatives are also recognized for their antibacterial and antifungal properties. The sulfonyl chloride group in this compound contributes to its ability to disrupt bacterial cell wall synthesis and fungal growth. Studies have reported significant activity against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and viral replication.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.

Case Study 1: Antiviral Activity Against Influenza

In a study investigating the antiviral effects of various indole derivatives, this compound was found to reduce viral titers significantly in infected cell lines. The compound exhibited a dose-dependent response with an IC50 value indicating potent antiviral activity .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound against human colon cancer cell lines (HCT116). Results showed that treatment with varying concentrations led to a marked decrease in cell viability, correlating with increased apoptosis markers observed through flow cytometry analysis .

Summary of Research Findings

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxicity against HCT116 | <10 μM |

| Antiviral | Inhibition of influenza virus replication | <5 μM |

| Antibacterial | Activity against E. coli | MIC = 4 μg/mL |

| Antifungal | Activity against C. albicans | MIC = 8 μg/mL |

Propiedades

IUPAC Name |

5,6-dichloro-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO2S/c9-5-1-4-7(2-6(5)10)12-3-8(4)15(11,13)14/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVSDKLSKIDBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.